3-Chloro-1H-indazole-6-carbaldehyde

描述

Molecular Architecture and Nomenclature

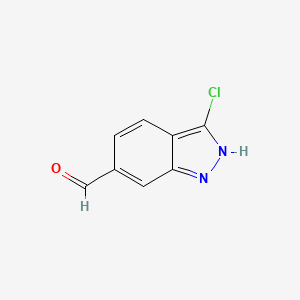

3-Chloro-1H-indazole-6-carbaldehyde (C₈H₅ClN₂O) features a bicyclic indazole core substituted with a chlorine atom at position 3 and a formyl group at position 6. The indazole system consists of a benzene ring fused to a pyrazole ring, with nitrogen atoms at positions 1 and 2. The IUPAC name reflects this substitution pattern: This compound.

The planar geometry of the indazole core is stabilized by π-conjugation across the fused aromatic system. The chlorine atom introduces electron-withdrawing effects, while the aldehyde group at position 6 creates an electrophilic center. This structural arrangement is critical for its reactivity in nucleophilic addition and condensation reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₅ClN₂O |

| Molecular Weight | 180.59 g/mol |

| SMILES | ClC1=NN=C2C=CC(=O)C=C12 |

| Tautomeric Forms | 1H, 2H, 3H-indazole |

Crystallographic Characterization

X-ray diffraction studies of related indazole derivatives reveal monoclinic or orthorhombic crystal systems with π-stacking interactions and hydrogen-bonding networks. For example, 1H-indazole-3-carbaldehyde crystallizes in a monoclinic space group P2₁/c with lattice parameters a = 7.42 Å, b = 10.15 Å, c = 12.83 Å, and β = 98.4°. While direct data for this compound are limited, analogous compounds exhibit intermolecular N–H···O hydrogen bonds between the aldehyde oxygen and indazole NH groups. These interactions stabilize the crystal lattice and influence melting points (observed range: 180–220°C for similar derivatives).

Tautomeric Behavior and Electronic Structure

Indazole derivatives exhibit tautomerism between 1H, 2H, and 3H forms. Density functional theory (DFT) calculations show that the 1H tautomer is most stable due to resonance stabilization of the N–H group. For this compound, the energy difference between 1H and 2H tautomers is <1 kJ/mol, enabling rapid interconversion in solution.

The electronic structure is characterized by a HOMO-LUMO gap of ~4.5 eV (B3LYP/6-311G**), with the aldehyde group reducing electron density at position 6. Natural bond orbital (NBO) analysis indicates strong hyperconjugation between the chlorine lone pairs and the indazole π-system, increasing electrophilicity at the aldehyde carbon.

Comparative Analysis with Related Indazole Derivatives

Substituent positioning profoundly impacts physicochemical properties. The table below contrasts this compound with structural analogs:

| Compound | Substituents | LogP | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| This compound | 3-Cl, 6-CHO | 1.82 | 4.5 |

| 1-Methyl-1H-indazole-6-carbaldehyde | 1-CH₃, 6-CHO | 1.95 | 4.3 |

| 2-Methyl-2H-indazole-6-carboxaldehyde | 2-CH₃, 6-CHO | 2.10 | 4.6 |

| 3-Chloro-1H-indazole-5-carbonitrile | 3-Cl, 5-CN | 1.65 | 4.8 |

Key trends:

- Electron-withdrawing groups (Cl, CN) lower LogP and increase electrophilicity compared to methyl substituents.

- Aldehyde vs. nitrile : The formyl group enhances solubility in polar solvents (e.g., DMSO) but reduces thermal stability relative to cyano-substituted analogs.

- Tautomeric preference : 1H-indazole derivatives dominate in solution, whereas 2H forms are stabilized in sterically hindered environments.

属性

IUPAC Name |

3-chloro-2H-indazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-8-6-2-1-5(4-12)3-7(6)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPONTVKJJKXLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Indazole-containing heterocyclic compounds, such as 3-Chloro-1H-indazole-6-carbaldehyde, have a wide variety of medicinal applications . They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease . .

Mode of Action

Indazole compounds are known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Indazole compounds are known to influence various biochemical pathways, leading to their downstream effects .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by the Log Po/w values, suggests it has good bioavailability .

Result of Action

Indazole compounds are known to have various effects, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial activities .

生物活性

3-Chloro-1H-indazole-6-carbaldehyde is a compound that belongs to the indazole family, characterized by its unique bicyclic structure containing both nitrogen and carbon atoms. Its molecular formula is C₈H₅ClN₂O, with a molecular weight of approximately 180.59 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antifungal applications.

Overview of Biological Activities

Research indicates that indazole derivatives, including this compound, exhibit a range of biological activities:

- Anticancer Properties : Indazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms. For instance, studies have highlighted their efficacy against different cancer cell lines, suggesting that modifications in their structure can enhance their anticancer activity .

- Antifungal Activity : The compound has demonstrated significant antifungal properties, particularly against Candida species. In vitro studies have reported minimum inhibitory concentrations (MIC) that indicate its potential as a therapeutic agent against fungal infections .

While specific mechanisms of action for this compound are not fully elucidated, it is believed that the presence of the chloro group and the aldehyde functional group contributes to its biological activity. Interaction studies suggest that these functional groups may enhance binding affinity with various biological targets, which is crucial for understanding pharmacodynamics and pharmacokinetics.

Comparative Analysis with Related Compounds

The following table summarizes some structural analogs of this compound along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Chloro-1H-indazole-3-carbaldehyde | C₈H₅ClN₂O | Chloro group at position 5 |

| 5-Bromo-1H-indazole-3-carbaldehyde | C₈H₅BrN₂O | Bromo substituent instead of chloro |

| 6-Chloro-1H-indazole-3-carboxylic acid | C₈H₅ClN₂O₂ | Contains a carboxylic acid functional group |

| 5-Nitro-1H-indazole-3-carbaldehyde | C₈H₅ClN₃O | Nitro group enhancing electron deficiency |

| 1-Methyl-1H-indazole-3-carbaldehyde | C₉H₈N₂O | Methylated at position 1 affecting reactivity |

This table illustrates the diversity within the indazole family while showcasing the unique features of this compound.

Case Studies

Recent studies have explored the efficacy of indazole derivatives in various therapeutic contexts:

- Anticandidal Activity : A study evaluated several indazole derivatives against Candida albicans and Candida glabrata. The results indicated that certain derivatives exhibited potent antifungal activity, with MIC values as low as 1 mM for some compounds .

- Anticancer Research : The anticancer properties of indazoles were assessed through various assays on different cancer cell lines. Results showed promising activity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549), suggesting that structural modifications could enhance efficacy .

相似化合物的比较

Structural Isomers and Positional Variants

Positional isomerism significantly impacts physicochemical properties and biological interactions. Key analogues include:

The aldehyde group’s position (5 vs. 6) alters electronic distribution, affecting dipole moments and hydrogen-bonding capacity. For instance, 6-substituted aldehydes may exhibit enhanced solubility in polar solvents compared to 5-substituted isomers due to differing molecular symmetry .

Halogen-Substituted Analogues

Halogen replacement influences steric bulk, polarizability, and electronic effects:

Conversely, nitro groups (strong electron-withdrawing) reduce electron density on the indazole ring, which may stabilize charge-transfer complexes but reduce nucleophilic reactivity at the aldehyde group .

Functional Group Derivatives

Functional group modifications alter solubility and reactivity:

Carboxylic acids (ionizable at physiological pH) offer superior aqueous solubility compared to aldehydes, making them preferable for pharmaceutical formulations. Methyl esters serve as prodrugs, hydrolyzing in vivo to active acids .

Physicochemical and Reactivity Profiles

- Aldehyde Reactivity : The aldehyde group in 3-Chloro-1H-indazole-6-carbaldehyde undergoes nucleophilic additions (e.g., with amines to form Schiff bases), a property exploited in drug conjugation .

- Crystal Packing : Studies on 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole reveal slipped π-stacking and weak C–H···O/Cl hydrogen bonds, suggesting that chloro and nitro substituents enhance lattice stability .

Table 1: Key Structural Analogues

| Feature | This compound | 6-Bromo-1H-indazole-3-carbaldehyde | 3-Chloro-1H-indazole-5-carbaldehyde |

|---|---|---|---|

| Molecular Weight | 180.59 | 225.04 | 180.59 |

| Key Substituents | Cl (3), CHO (6) | Br (6), CHO (3) | Cl (3), CHO (5) |

| Reactivity | High (aldehyde) | Moderate (steric hindrance) | High (aldehyde) |

Table 2: Functional Group Impact

| Group | Aldehyde (CHO) | Carboxylic Acid (COOH) | Nitro (NO₂) |

|---|---|---|---|

| Solubility | Low | High | Moderate |

| Reactivity | Nucleophilic | Acid-base | Electrophilic |

准备方法

Reaction Mechanism

- The process begins with the nitrosation of the C3 position of the indole to form an oxime intermediate.

- This oxime undergoes water addition at position 2, triggering ring opening.

- Subsequent ring closure yields the 1H-indazole-3-carbaldehyde product.

This multistep pathway is sensitive to reaction conditions, particularly the concentration of indole and the temperature, to avoid side reactions such as dimer formation.

Optimization Highlights

- Reverse addition technique: Slow addition of indole to the nitrosating mixture (sodium nitrite and hydrochloric acid) helps maintain low indole concentration, minimizing dimer side products.

- Temperature control: Lower temperatures (0 °C) improve yields for electron-rich indoles, while electron-deficient indoles may require higher temperatures (up to 80 °C).

- Solvent system: A DMF-water mixture is commonly used to facilitate the reaction.

- Reaction time: Heating post-addition (e.g., 50 °C for 3–5 hours) can reduce reaction time without yield loss.

Application to Halogenated Indoles

The method has been successfully applied to halogenated indoles, such as 5-bromoindole, yielding the corresponding 1H-indazole-3-carbaldehydes in moderate to high yields (up to 72%) under optimized conditions. By analogy, 3-chloro substitution can be introduced on the indole precursor or via halogenation strategies prior to nitrosation to obtain 3-chloro-1H-indazole-6-carbaldehyde.

Alternative Synthetic Routes

Other synthetic approaches reported for indazole derivatives include:

- Transition metal-catalyzed cyclization: Using catalysts like rhodium(III), cobalt(III), or rhenium(I) to promote C-H functionalization and cyclization of azobenzenes with aldehydes or other coupling partners to form indazole cores with various substituents.

- Palladium or copper-catalyzed cyanation: Followed by reduction to introduce aldehyde functionality at the 3-position.

- Aryne cycloaddition and nitrosation of ortho-toluidine derivatives: To access ester-functionalized indazoles that can be converted to aldehydes.

However, these methods are generally more complex or less direct compared to the nitrosation of indoles.

Data Table Summarizing Key Reaction Conditions and Yields for Nitrosation of Halogenated Indoles

| Entry | Indole Substrate | Temperature (°C) | Addition Method | Yield of Indazole-3-carbaldehyde (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-Chloroindole (analogous) | 0 | Slow addition over 30 min | Expected 40-70 (by analogy) | Low indole concentration favored |

| 2 | 5-Bromoindole | 0 | Slow addition over 30 min | 72 | High yield with halogen substituent |

| 3 | 5-Bromoindole | Room temp (RT) | Slow addition | 19-41 | Higher temp improves yield |

| 4 | Electron-rich indoles | RT to 50 | Slow addition | Up to 91 | Methoxy and benzyloxy substituents |

Note: Specific data for 3-chloroindole derivatives are extrapolated from halogenated indole analogs due to structural similarity and reaction mechanism consistency.

Research Findings and Practical Notes

- The nitrosation method is adaptable to a wide variety of functional groups, including acid-sensitive ones.

- Electron-rich indoles react faster and at lower temperatures, while electron-poor indoles require elevated temperatures.

- Side reactions such as dimer formation can be minimized by controlling indole concentration and using reverse addition.

- The aldehyde functionality introduced at the 3-position is highly versatile for further synthetic transformations, making this method valuable for medicinal chemistry applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-1H-indazole-6-carbaldehyde, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via electrophilic substitution or metal-catalyzed cross-coupling reactions. For example, iodination at the 6-position of indazole derivatives (as seen in analogous compounds) typically employs iodine with oxidizing agents like HIO₃ in dichloromethane at 0–25°C . Chlorination can follow via Ullmann coupling or nucleophilic aromatic substitution. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of Cl⁻ source), solvent polarity (acetonitrile improves solubility), and temperature (40–60°C reduces side products). Recrystallization in ethanol/water mixtures enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aldehyde proton at δ 9.8–10.2 ppm, indazole protons at δ 7.5–8.5 ppm) .

- XRD : Single-crystal X-ray diffraction (using SHELX programs) resolves molecular geometry and confirms regiochemistry .

- HPLC-MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled to ESI-MS detects impurities and validates molecular weight .

Q. How does the chloro substituent influence the compound’s reactivity in downstream reactions?

- Methodological Answer : The electron-withdrawing Cl group at position 3 directs electrophilic attacks to the 5-position of the indazole ring. For example, Suzuki-Miyaura coupling requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O (80°C, 12 h) to introduce aryl groups . Aldehyde at position 6 enables condensation with amines (e.g., hydrazines for hydrazone formation) under mild acidic conditions (pH 4–5, RT) .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). Parameterize the aldehyde group as a nucleophile-attracting moiety.

- QSAR : Train models on datasets of indazole derivatives (e.g., IC₅₀ values against cancer cell lines) to correlate substituent properties (Cl, CHO) with activity .

- MD Simulations : GROMACS simulations (AMBER force field) assess binding stability over 100 ns trajectories .

Q. What strategies resolve contradictory data in structure-activity relationships (SAR) for indazole derivatives?

- Methodological Answer : Contradictions often arise from assay variability or off-target effects. Solutions include:

- Orthogonal Assays : Validate kinase inhibition via radiometric (³²P-ATP) and fluorescence-based (ADP-Glo™) methods .

- Metabolite Profiling : LC-MS/MS identifies metabolites that may interfere with activity (e.g., aldehyde oxidation to carboxylic acid) .

- Crystallographic Validation : Co-crystallize derivatives with targets (e.g., PIM1 kinase) to confirm binding modes .

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer :

- Protecting Groups : Protect the aldehyde with ethylene glycol (acetal formation) to prevent side reactions during halogenation .

- Directed C-H Activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine) to achieve selective arylation at the 4-position .

- Microwave Synthesis : Reduce reaction times (e.g., 30 min vs. 12 h) and improve selectivity via controlled dielectric heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。